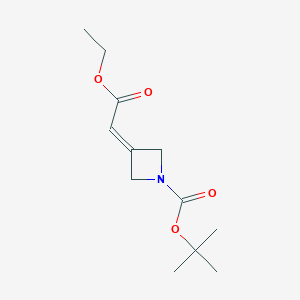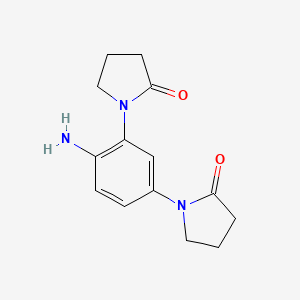
1,1'-(4-氨基-1,3-苯基)二吡咯烷-2-酮
描述
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one, more commonly known as 1,1'-dipyrrolidin-2-one (DPA), is an aromatic heterocyclic compound that has been studied extensively in recent years due to its potential applications in scientific research. DPA is a colorless solid that is soluble in water and other polar solvents, and it has a molecular weight of 216.27 g/mol. DPA can be synthesized from the reaction of 4-amino-1,3-phenylenediamine and 2-chloropyridine in the presence of sodium hydroxide.
科学研究应用
结构和性质比较
冯等人(2011年)的研究探讨了连接在苝四羧二亚胺(PDI)的苯并位置的环氨基团化合物的结构差异及其对吸收、发射光谱和电化学性质的影响。研究突出了基于小分子结构变化的性质差异,暗示了在材料科学中特定光学和电化学特性所需的应用(Feng et al., 2011)。
催化和合成
对二乙基锌对醛的对映选择性加成的研究表明了1,1'-(4-氨基-1,3-苯基)二吡咯烷-2-酮衍生物的催化活性,表明其在合成有机化学中具有潜力,可用于高对映选择性产生手性二级醇(Asami et al., 2015)。
光致发光材料
T. Beyerlein和B. Tieke(2000年)描述了含有1,4-二氧-3,6-二苯基吡咯[3,4-c]吡咯和1,4-苯基单元的π-共轭聚合物的合成,由于其良好的溶解性、加工性和光化学稳定性,这些材料显示出潜在的电子应用价值。这些材料显示出强烈的光致发光,暗示了它们在光电子器件中的应用(Beyerlein & Tieke, 2000)。
有机太阳能电池
Vivo等人(2013年)对二吡咯基取代的苝二亚胺添加到聚(3-己基噻吩):[6,6]-苯基C61丁酸甲酯块状异质结混合物中的研究显示了有机太阳能电池中功率转换效率的提高。这种增强归因于更好的电荷分离和减少的复合过程,突出了该材料在改善可再生能源技术中的重要性(Vivo et al., 2013)。
响应性和功能性聚合物
Meudtner和Hecht(2008年)制备了具有螺旋构象的聚合物,能够通过配位交联形成凝胶,展示了开发具有潜在传感、磁性和发光材料应用的新功能大分子的创新方法(Meudtner & Hecht, 2008)。
属性
IUPAC Name |
1-[4-amino-3-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-11-6-5-10(16-7-1-3-13(16)18)9-12(11)17-8-2-4-14(17)19/h5-6,9H,1-4,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYGOPFDCKJIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)N)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)

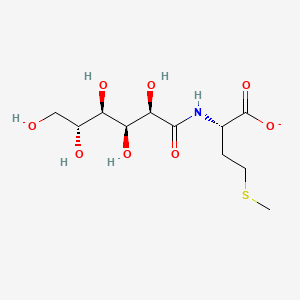


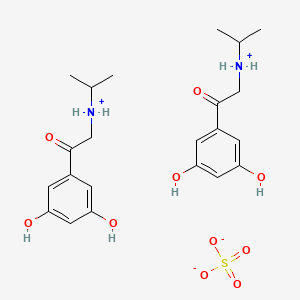


![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)
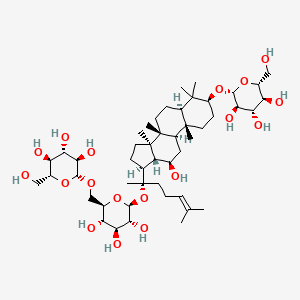
![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)

